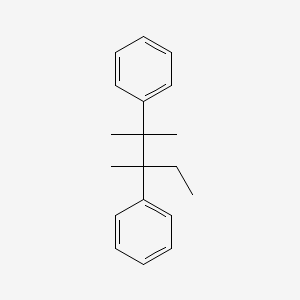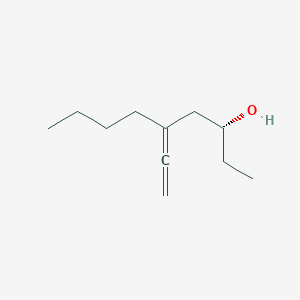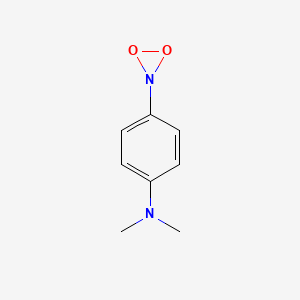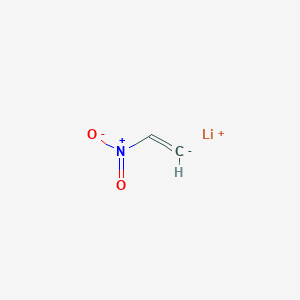![molecular formula C13H14O2 B14228224 3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol CAS No. 825621-16-7](/img/structure/B14228224.png)
3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol is an organic compound with a complex structure that includes both alkyne and alkene functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-1-phenylethanone and but-2-yn-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the but-2-yn-1-ol attacks the electrophilic carbon of the 2-bromo-1-phenylethanone, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of both alkyne and alkene groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-2-propyn-1-ol: Similar in structure but lacks the alkene group.
But-3-yn-1-ylbenzene: Contains a similar alkyne group but differs in the overall structure.
Uniqueness
3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol is unique due to the presence of both alkyne and alkene groups, which provide it with distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound in various applications.
Propiedades
Número CAS |
825621-16-7 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3-(2-but-2-ynoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C13H14O2/c1-2-3-11-15-13-9-5-4-7-12(13)8-6-10-14/h4-9,14H,10-11H2,1H3 |
Clave InChI |
MSIGGRDYEAIDHC-UHFFFAOYSA-N |
SMILES canónico |
CC#CCOC1=CC=CC=C1C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228172.png)
![2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14228181.png)


![Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]-](/img/structure/B14228196.png)

![9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine](/img/structure/B14228203.png)
![Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14228209.png)


![{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14228234.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)
